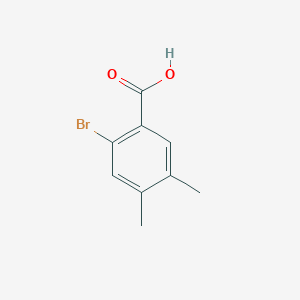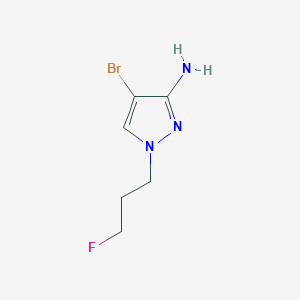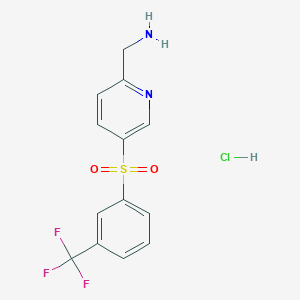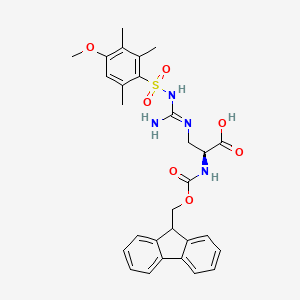
N-(4-Aminocyclohexyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminocyclohexyl)but-2-enamide is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes an aminocyclohexyl group attached to a butenamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)but-2-enamide typically involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes several key steps such as the Wittig reaction, condensation reaction, and catalytic hydrogenation . These reactions are carried out under mild conditions to ensure high purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The industrial production methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Aminocyclohexyl)but-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the compound throughout the process .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-(4-aminocyclohexyl)but-2-enone, while reduction may produce N-(4-aminocyclohexyl)but-2-enamine
Wissenschaftliche Forschungsanwendungen
N-(4-Aminocyclohexyl)but-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Wirkmechanismus
The mechanism of action of N-(4-Aminocyclohexyl)but-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
N-(4-Aminocyclohexyl)but-2-enamide can be compared with other similar compounds, such as:
- N-(4-Aminocyclohexyl)but-2-enone
- N-(4-Aminocyclohexyl)but-2-enamine
- N-(4-Aminocyclohexyl)but-2-enyl acetate
These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of the aminocyclohexyl and butenamide moieties, which confer distinct chemical and biological characteristics .
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(E)-N-(4-aminocyclohexyl)but-2-enamide |
InChI |
InChI=1S/C10H18N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h2-3,8-9H,4-7,11H2,1H3,(H,12,13)/b3-2+ |
InChI-Schlüssel |
QACKVMXAUDQKSM-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/C(=O)NC1CCC(CC1)N |
Kanonische SMILES |
CC=CC(=O)NC1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















